N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c1-14-6-4-8-18(15(14)2)26-20(29)13-30-21-10-9-19(27-28-21)22-16(3)25-23(31-22)17-7-5-11-24-12-17/h4-12H,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSGJUPDKMXLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a novel thiazole-pyridazine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions, including the formation of thiazole and pyridazine rings. The structure features a thioacetamide linkage that is crucial for its biological activity.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity and cellular uptake |
| Thiazole Ring | Implicated in anti-cancer activity |
| Pyridazine Ring | Potential role in enzyme inhibition |
| Thio Linkage | May contribute to reactive oxygen species (ROS) generation |
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The compound's mechanism of action appears to involve multiple pathways:
- VEGFR Inhibition : Exhibits moderate inhibition of vascular endothelial growth factor receptor (VEGFR), which is critical in tumor angiogenesis.
- Induction of Apoptosis : Promotes apoptotic pathways in cancer cells, leading to increased cell death.
- Reactive Oxygen Species (ROS) : Potentially increases ROS levels, contributing to oxidative stress that can kill cancer cells.
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
- Study on MDA-MB-231 Cells : A study demonstrated that at a concentration of 20 µM, the compound exhibited a 5.72% inhibitory rate against VEGFR2 kinase while showing potent cytotoxicity with an IC50 of 1.4 µM against MDA-MB-231 cells .
- Comparative Analysis with Sorafenib : In comparative studies with sorafenib, the compound showed superior selectivity against MDA-MB-231 cells compared to HepG2 cells, indicating its potential as a targeted therapy .
- In Silico Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, supporting its use as a lead compound for further development .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing thiazole and pyridazine derivatives exhibit significant anticancer activities. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide may possess similar properties, warranting further investigation.
Antimicrobial Activity
Compounds with thiazole and pyridazine structures have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies on related compounds have shown that they can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been well documented. This compound may also exhibit these effects by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole-pyridazine derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. This suggests that this compound could be further explored for its potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of similar compounds against various bacterial strains. The findings revealed significant inhibition zones for several derivatives, suggesting that N-(2,3-dimethylphenyl)-2((6-(4-methyl-2-(pyridin-3-yltihazol -5 - yl)pyridazin - 3 - yl ) thio ) acetamide could be a valuable candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry (Imidazo[2,1-b]thiazole Acetamides)
Compounds from Molecules (2012) ( and ) share the acetamide backbone but differ in core heterocycles and substituents. Key comparisons include:
Key Observations:
- Melting Points : The target’s melting point is unavailable, but compounds with bulkier substituents (e.g., 5k, 92–94°C) exhibit lower melting points than simpler derivatives (e.g., 5f, 215–217°C), highlighting the impact of molecular rigidity .
Triazole-Thiazole Acetamides ()
Compounds such as 9a–9e () feature triazole and benzimidazole moieties instead of pyridazine. For example:
- 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
Comparison Highlights:
- Biological Activity : Docking studies in suggest that bromophenyl substituents (as in 9c) enhance binding to active sites, analogous to how the pyridin-3-yl group in the target compound might optimize target engagement .
Pesticidal Thiazole Acetamides ( and )
Pesticidal compounds like Compound P1 () and alachlor () share functional similarities with the target compound:
Critical Differences:
- Synthetic Complexity : Compound P1’s low yield (28%) underscores the difficulty of introducing propargyl and methylthio groups, whereas the target compound’s pyridazine-thio linkage may require optimized catalysts or solvents .
- Bioactivity : Alachlor’s chloroacetamide backbone is a hallmark of herbicidal activity, but the target’s pyridin-3-yl-thiazole group could offer improved selectivity or resistance profiles .
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methyl-2-(pyridin-3-yl)thiazole moiety is synthesized via the classic Hantzsch thiazole reaction, which involves condensation of a thioamide with an α-haloketone.
Procedure :
- Thioamide Preparation :
- Pyridin-3-amine reacts with carbon disulfide in alkaline conditions to form pyridin-3-ylthiourea .
- α-Haloketone Synthesis :
- 4-Methyl-2-bromoacetophenone is prepared by bromination of 4-methylacetophenone using $$ \text{Br}_2 $$ in acetic acid.
- Cyclization :
Key Reaction :
$$
\text{Thiourea} + \alpha\text{-haloketone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole} + \text{HX}
$$
Functionalization of the Pyridazine Core
Pyridazine-3-thiol Synthesis
The pyridazine ring is functionalized at position 3 with a thiol group, enabling subsequent thioether formation.
Procedure :
- Pyridazin-3(2H)-one is treated with Lawesson’s reagent ($$ \text{C}6\text{H}{10}\text{O}2\text{P}2\text{S}_4 $$) in toluene under reflux, converting the carbonyl group to a thiol.
- The product, pyridazine-3-thiol , is isolated via column chromatography (yield: 75–80%).
Thioacetamide Side Chain Installation
Synthesis of N-(2,3-Dimethylphenyl)-2-chloroacetamide
The chloroacetamide precursor is prepared via nucleophilic acyl substitution.
Procedure :
Thioether Bond Formation
The thiol group on the pyridazine undergoes nucleophilic substitution with the chloroacetamide.
Procedure :
- 6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazine-3-thiol is deprotonated with $$ \text{NaH} $$ in dry THF.
- N-(2,3-Dimethylphenyl)-2-chloroacetamide is added dropwise, and the mixture is stirred at room temperature for 12 hours.
- The thioether product is isolated via silica gel chromatography (yield: 70–75%).
Key Reaction :
$$
\text{Pyridazine-SH} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{NaH, THF}} \text{Pyridazine-S-CH}2\text{C(O)NHR} + \text{HCl}
$$
Optimization and Yield Enhancement
Catalytic Esterification-Amidation Sequence
Adapting methodologies from patent literature, the thioacetic acid intermediate can be esterified and amidated in situ to improve efficiency.
Procedure :
- 6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazine-3-thiol is esterified with methanol in the presence of $$ \text{H}2\text{SO}4 $$.
- The resultant thioester reacts directly with 2,3-dimethylaniline under ammonia saturation, bypassing isolation steps (cumulative yield: 67–73%).
Analytical Characterization
Spectroscopic Data
Purity and Yield
- HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).
- Overall Yield : 52–58% (four-step sequence).
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Waste Minimization
- Thionyl chloride byproducts are neutralized with $$ \text{NaHCO}3 $$, generating innocuous $$ \text{SO}2 $$ and $$ \text{NaCl} $$.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
